molecular formula C11H21NO B12535855 4-tert-Butylcyclohexyl methanimidate CAS No. 748713-84-0

4-tert-Butylcyclohexyl methanimidate

Cat. No.: B12535855
CAS No.: 748713-84-0
M. Wt: 183.29 g/mol
InChI Key: KEVSKBXEOYJEPJ-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl methanimidate is an organic compound that belongs to the class of cyclohexyl derivatives It is characterized by the presence of a tert-butyl group attached to the cyclohexyl ring and a methanimidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylcyclohexyl methanimidate typically involves the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, which is then converted to the methanimidate derivative. The hydrogenation process is carried out in the presence of a rhodium catalyst and a solvent, with hydrogen chloride or sulfuric acid as additives . The reaction conditions include elevated temperatures and superatmospheric pressures to ensure efficient conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biocatalysts, such as carbonyl reductase (CRED) enzymes, has been explored to achieve high enantioselectivity and yield . These biocatalysts offer advantages such as mild reaction conditions and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcyclohexyl methanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanimidate group to amines or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, cyclohexylamines, and substituted cyclohexyl compounds.

Scientific Research Applications

4-tert-Butylcyclohexyl methanimidate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butylcyclohexyl methanimidate involves its interaction with molecular targets, such as enzymes and receptors. The methanimidate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pathways involved include enzyme inhibition and receptor binding, which can result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butylcyclohexyl methanimidate is unique due to its methanimidate functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

748713-84-0

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) methanimidate

InChI

InChI=1S/C11H21NO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h8-10,12H,4-7H2,1-3H3

InChI Key

KEVSKBXEOYJEPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC=N

Origin of Product

United States

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